HA-966 trihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

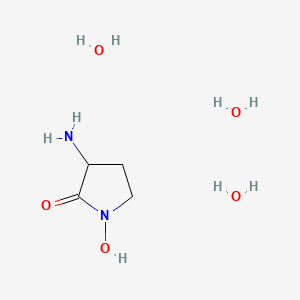

2D Structure

3D Structure of Parent

Properties

CAS No. |

75195-65-2 |

|---|---|

Molecular Formula |

C4H14N2O5 |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

3-amino-1-hydroxypyrrolidin-2-one;trihydrate |

InChI |

InChI=1S/C4H8N2O2.3H2O/c5-3-1-2-6(8)4(3)7;;;/h3,8H,1-2,5H2;3*1H2 |

InChI Key |

FACLDTMMBAIVFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)C1N)O.O.O.O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to HA-966 Trihydrate: Core Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties and characteristics of HA-966 trihydrate, a racemic compound with notable activity at the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and pharmacological properties, key experimental methodologies, and the signaling pathways it modulates.

Physicochemical Properties

HA-966, or (±)-3-amino-1-hydroxy-pyrrolidin-2-one, is a synthetic molecule.[1] The trihydrate form incorporates three molecules of water into its structure.

| Property | Value | Reference |

| Chemical Formula | C₄H₈N₂O₂·3H₂O | [2] |

| Molecular Weight | 170.16 g/mol | [2] |

| Anhydrous Molecular Weight | 116.12 g/mol | [3] |

| Stereochemistry | Racemic ((+)/(-)) | [2] |

| Solubility (R)-(+)-enantiomer) | Soluble in water (up to 100 mM) |

Pharmacological Characteristics

HA-966 is primarily characterized by its stereoselective interaction with the glycine modulatory site of the NMDA receptor. The two enantiomers of HA-966 possess distinct pharmacological profiles.

The (R)-(+)-enantiomer is a selective antagonist/low-efficacy partial agonist at the glycine site of the NMDA receptor.[1][4] This activity is responsible for its neuroprotective, anticonvulsant, and anxiolytic effects observed in animal models.[1] In contrast, the (S)-(-)-enantiomer has weak activity at the NMDA receptor's glycine site but exhibits potent sedative and muscle relaxant properties, resembling the effects of gamma-butyrolactone.[1][4]

Receptor Binding Affinity

The affinity of the enantiomers of HA-966 for the strychnine-insensitive glycine binding site on the NMDA receptor has been quantified through radioligand binding assays.

| Enantiomer | IC₅₀ (vs. [³H]glycine) | Tissue Source | Reference |

| (+)-HA-966 | 12.5 µM | Rat cerebral cortex synaptic membranes | [4] |

| (-)-HA-966 | 339 µM | Rat cerebral cortex synaptic membranes | [4] |

| Racemic HA-966 | 17.5 µM | Rat cerebral cortex synaptic plasma membranes | [5] |

In Vivo Efficacy

The anticonvulsant properties of the (+)-enantiomer of HA-966 have been demonstrated in various animal models of seizures.

| Seizure Model | Administration Route | ED₅₀ | Animal Model | Reference |

| Sound-induced seizures | Intraperitoneal (i.p.) | 52.6 mg/kg | Mice | [4] |

| N-methyl-DL-aspartic acid (NMDLA)-induced seizures | Intravenous (i.v.) | 900 mg/kg | Mice | [4] |

Key Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the characterization of HA-966.

Strychnine-Insensitive [³H]Glycine Binding Assay

This assay is used to determine the binding affinity of HA-966 for the glycine modulatory site of the NMDA receptor.

Protocol:

-

Tissue Preparation: Synaptic plasma membranes are prepared from the cerebral cortex of rats.

-

Incubation: Membranes are incubated with the radioligand, [³H]glycine (typically at a concentration of 20-40 nM), in a buffer solution (e.g., 50 mM Tris-citrate, pH 7.4) at 4°C for a specified duration (e.g., 20-30 minutes) to allow for binding to reach equilibrium.[6]

-

Competition Binding: To determine the IC₅₀ of HA-966, various concentrations of the compound are included in the incubation mixture to compete with [³H]glycine for binding to the receptor sites.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration or centrifugation to separate the membrane-bound radioligand from the unbound radioligand in the solution. The membranes are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[6]

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM).[6] Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value, the concentration of HA-966 that inhibits 50% of the specific [³H]glycine binding, is then determined by non-linear regression analysis of the competition binding data.

Whole-Cell Patch-Clamp Electrophysiology in Cortical Slices

This technique is employed to measure the functional effects of HA-966 on NMDA receptor-mediated currents in neurons.

Protocol:

-

Slice Preparation: Coronal brain slices (typically 300-400 µm thick) containing the region of interest (e.g., cerebral cortex) are prepared from rats. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) with a composition such as (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.[7]

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 34°C).[7] Whole-cell patch-clamp recordings are obtained from visually identified neurons using glass micropipettes (4–11 MΩ resistance) filled with an internal solution.[7] A common internal solution composition for recording NMDA currents is (in mM): 115 potassium gluconate, 20 KCl, 10 HEPES, 2 MgATP, 0.3 NaGTP, and 10 sodium phosphocreatine.[7]

-

NMDA Current Evocation: NMDA receptor-mediated currents are evoked by the application of NMDA.

-

Drug Application: HA-966 is applied to the slice via the perfusion system at known concentrations to assess its effect on the evoked NMDA currents.

-

Data Acquisition and Analysis: The currents are recorded using an appropriate amplifier and digitized for offline analysis. The effect of HA-966 is quantified by measuring the reduction in the amplitude of the NMDA-evoked currents.

Maximal Electroshock Seizure (MES) Test

This in vivo model is used to evaluate the anticonvulsant activity of compounds.

Protocol:

-

Animal Model: Male mice are typically used for this assay.[8]

-

Drug Administration: HA-966 is administered to the animals, typically via the intraperitoneal (i.p.) or oral (p.o.) route, at various doses.[8]

-

Induction of Seizure: A maximal seizure is induced by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.[8][9]

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.[9]

-

Data Analysis: The dose of HA-966 that protects 50% of the animals from the tonic hindlimb extension (the ED₅₀) is calculated.

Elevated Plus Maze (EPM) Test

This behavioral test is used to assess the anxiolytic-like effects of compounds in rodents.

Protocol:

-

Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor (typically 50 cm for rats).[10] The dimensions for a rat maze are often around 5 cm wide and 35-50 cm long for each arm, with the closed arms having 15 cm high walls.[10][11]

-

Animal Model: Rats are commonly used for this test.

-

Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (usually 5 minutes). The session is recorded by an overhead video camera.[10]

-

Data Collection and Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. The total distance traveled can also be measured to assess general locomotor activity.

Signaling Pathways and Mechanisms of Action

HA-966 exerts its effects primarily by modulating the function of the NMDA receptor, which in turn influences downstream signaling cascades and neurotransmitter systems.

NMDA Receptor Signaling Pathway

The (R)-(+)-enantiomer of HA-966 acts as an antagonist at the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. Activation of the NMDA receptor requires the binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit. By blocking the glycine site, (+)-HA-966 prevents the conformational changes necessary for ion channel opening, thereby reducing the influx of Ca²⁺ into the neuron. This reduction in Ca²⁺ influx can subsequently attenuate the activation of downstream signaling pathways, such as the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway, which are involved in synaptic plasticity and gene expression.[12][13]

Modulation of Dopamine Signaling

The activity of the NMDA receptor is known to modulate dopamine release in the striatum. There is a complex interplay between the glutamatergic and dopaminergic systems. For instance, NMDA receptor activation can influence the activity of medium spiny neurons, which are the principal neurons of the striatum and are central to the regulation of motor control and reward-based learning. The (S)-(-)-enantiomer of HA-966, with its sedative effects, is suggested to act through a disruption of striatal dopaminergic mechanisms, though the precise mechanism remains to be fully elucidated.[4]

Experimental Workflow Diagrams

Workflow for In Vivo Anticonvulsant Testing

The following diagram illustrates the typical workflow for assessing the anticonvulsant efficacy of this compound using the Maximal Electroshock Seizure (MES) test.

Workflow for Radioligand Binding Assay

The diagram below outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of HA-966 for the NMDA receptor's glycine site.

References

- 1. axolbio.com [axolbio.com]

- 2. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HA-966 - Wikipedia [en.wikipedia.org]

- 4. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 7. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]

- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 10. protocols.io [protocols.io]

- 11. newcastle.edu.au [newcastle.edu.au]

- 12. Activation of glycine site and GluN2B subunit of NMDA receptors is necessary for ERK/CREB signaling cascade in rostral anterior cingulate cortex in rats: implications for affective pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of glycine site and GluN2B subunit of NMDA receptors is necessary for ERK/CREB signaling cascade in rostral anterior cingulate cortex in rats: Implications for affective pain - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Enantiomers: An In-depth Technical Guide to the Contrasting Pharmacological Profiles of (R)-(+)-HA-966 and (S)-(-)-HA-966

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the distinct pharmacological properties of the enantiomers of HA-966, (R)-(+)-HA-966 and (S)-(-)-HA-966. The striking divergence in their biological activities underscores the critical importance of stereochemistry in drug design and development. While the racemic mixture of HA-966 exhibits a complex profile of neuroprotective, anticonvulsant, anxiolytic, and sedative effects, resolving the enantiomers reveals two molecules with fundamentally different mechanisms of action and therapeutic potential.[1][2]

Core Pharmacological Differences

The central nervous system effects of HA-966 are stereospecific. The (R)-(+)-enantiomer is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This activity is responsible for its neuroprotective and anxiolytic properties. In stark contrast, the (S)-(-)-enantiomer is a potent sedative and muscle relaxant with only weak activity at the NMDA receptor.[1][3] The sedative effects of (S)-(-)-HA-966 are thought to be mediated through a disruption of striatal dopaminergic mechanisms, a pathway distinct from the glutamatergic system targeted by its mirror image.[1][3]

Quantitative Comparison of Enantiomeric Activity

The differing pharmacological profiles of the HA-966 enantiomers are clearly demonstrated by quantitative in vitro and in vivo data. The following tables summarize the key findings from various studies, providing a direct comparison of their potency and efficacy at their respective targets.

Table 1: In Vitro Receptor Binding Affinities

| Enantiomer | Assay | Radioligand | Tissue | IC50 (μM) | Reference |

| (R)-(+)-HA-966 | Strychnine-Insensitive Glycine Binding | [3H]glycine | Rat Cerebral Cortex Synaptic Membranes | 12.5 | [1] |

| (S)-(-)-HA-966 | Strychnine-Insensitive Glycine Binding | [3H]glycine | Rat Cerebral Cortex Synaptic Membranes | 339 | [1] |

Table 2: In Vitro Functional Antagonism

| Enantiomer | Assay | Preparation | IC50 (μM) | Reference |

| (R)-(+)-HA-966 | Inhibition of Glycine-Potentiated NMDA Responses | Cultured Cortical Neurons | 13 | [1] |

| (S)-(-)-HA-966 | Inhibition of Glycine-Potentiated NMDA Responses | Cultured Cortical Neurons | 708 | [1] |

Table 3: In Vivo Potency

| Enantiomer | Test | Species | Endpoint | ED50 (mg/kg) | Reference |

| (R)-(+)-HA-966 | NMDA-Induced Seizures | Mouse | Anticonvulsant Effect | 105.9 (i.v.) | [4] |

| (S)-(-)-HA-966 | Low-Intensity Electroshock-Induced Seizures | Mouse | Anticonvulsant Effect | 8.8 (i.v.) | [4] |

| (S)-(-)-HA-966 | Inverted Screen Test | Mouse | Ataxia | >17-fold more potent than (R)-enantiomer | [4] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the differential effects of the HA-966 enantiomers.

Strychnine-Insensitive [3H]glycine Binding Assay

This assay is crucial for determining the affinity of the enantiomers for the glycine binding site on the NMDA receptor.

-

Tissue Preparation: Synaptic plasma membranes are prepared from the cerebral cortex of adult rats. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptic membrane fraction. The membranes are then treated with Triton X-100 to remove endogenous glycine and other interfering substances.

-

Binding Assay: The prepared membranes are incubated with a fixed concentration of [3H]glycine and varying concentrations of the test compounds ((R)-(+)-HA-966 or (S)-(-)-HA-966). The incubation is carried out in a suitable buffer (e.g., Tris-HCl) at a controlled temperature (typically 4°C) for a specific duration to reach equilibrium.

-

Separation and Detection: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity. The radioactivity retained on the filters, representing the bound [3H]glycine, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]glycine binding (IC50) is determined by non-linear regression analysis of the competition binding data.

Electrophysiological Recording of NMDA Receptor Currents

This technique directly measures the functional antagonism of NMDA receptors by the HA-966 enantiomers.

-

Preparation: Brain slices containing the region of interest (e.g., hippocampus or cortex) are prepared from rats. Alternatively, primary neuronal cultures can be used.

-

Recording: Whole-cell patch-clamp recordings are performed on individual neurons. The neuron is voltage-clamped at a specific holding potential (e.g., -60 mV).

-

Drug Application: NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist, glycine. The HA-966 enantiomers are then co-applied with the agonists to assess their inhibitory effect on the evoked currents.

-

Data Analysis: The reduction in the amplitude of the NMDA-evoked current in the presence of the antagonist is measured. The concentration of the antagonist that produces a 50% reduction in the current (IC50) is calculated.

In Vivo Model of NMDA-Induced Seizures

This animal model assesses the anticonvulsant activity of the enantiomers, particularly their ability to counteract the effects of excessive NMDA receptor activation.

-

Animals: Male mice are typically used for this model.

-

Procedure: A convulsant dose of N-methyl-D-aspartate (NMDA) is administered to the animals, usually via intracerebroventricular (i.c.v.) injection. This induces characteristic seizure behaviors, such as wild running, clonic and tonic convulsions.

-

Drug Administration: The test compounds ((R)-(+)-HA-966 or (S)-(-)-HA-966) are administered at various doses prior to the NMDA injection. The route of administration can be intraperitoneal (i.p.) or intravenous (i.v.).

-

Observation and Scoring: The animals are observed for a defined period following NMDA administration, and the presence and severity of seizures are scored using a standardized scale (e.g., the Racine scale). The latency to the onset of seizures and the duration of convulsive activity are also recorded.

-

Data Analysis: The dose of the test compound that protects 50% of the animals from NMDA-induced seizures (ED50) is calculated.

Inverted Screen Test for Ataxia

This test evaluates the motor-incoordinating and muscle-relaxant effects of the HA-966 enantiomers, which are indicative of sedative properties.

-

Apparatus: The apparatus consists of a wire mesh screen that can be inverted.

-

Procedure: A mouse is placed on the center of the screen. The screen is then inverted, and the time until the mouse falls off is recorded. A cut-off time (e.g., 60 seconds) is typically used.

-

Drug Administration: The test compounds are administered to the animals at various doses prior to the test.

-

Data Analysis: The dose of the compound that causes 50% of the animals to fall from the screen within the cut-off time (ED50) is determined. This provides a measure of the ataxic potency of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by (R)-(+)-HA-966 and a generalized workflow for the in vivo evaluation of the enantiomers.

References

- 1. Strychnine-insensitive binding of [3H]glycine to synaptic membranes in rat brain, treated with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Measuring the Strength of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of HA-966 at the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of HA-966 at the N-methyl-D-aspartate (NMDA) receptor. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the compound's molecular interactions, functional effects, and downstream signaling consequences. This document integrates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Core Mechanism of Action at the NMDA Receptor

HA-966, chemically known as (±)-3-Amino-1-hydroxypyrrolidin-2-one, exerts its primary effect on the central nervous system by interacting with the NMDA receptor, a critical component of excitatory neurotransmission. Its mechanism is characterized by a selective interaction with the glycine modulatory site on the GluN1 subunit of the NMDA receptor complex.[1][2][3]

The binding of HA-966 to the glycine site is stereospecific. The (R)-(+)-enantiomer is significantly more potent as a glycine/NMDA receptor antagonist than the (S)-(-)-enantiomer.[4][5] This interaction does not lead to a full activation or a complete block of the receptor, classifying HA-966 as a low-efficacy partial agonist or antagonist at the glycine co-agonist site.[4][6] This means that in the presence of low endogenous glycine concentrations, HA-966 can exhibit agonist-like properties, while at higher, saturating concentrations of glycine, it acts as a competitive antagonist.[1][2]

The binding of (+)-HA-966 to the glycine site produces an allosteric reduction in the affinity of the primary agonist, glutamate, for its binding site on the GluN2 subunit.[6] This modulation of glutamate affinity contributes to its overall inhibitory effect on NMDA receptor function.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of HA-966 and its enantiomers with the NMDA receptor, derived from various experimental paradigms.

Table 1: Radioligand Binding Affinity

| Compound | Radioligand | Preparation | IC50 (µM) | Reference |

| (±)-HA-966 | [³H]glycine | Rat cerebral cortex synaptic plasma membranes | 17.5 | [1][2] |

| (R)-(+)-HA-966 | [³H]glycine | Rat cerebral cortex synaptic membranes | 12.5 | [4][5] |

| (S)-(-)-HA-966 | [³H]glycine | Rat cerebral cortex synaptic membranes | 339 | [4][5] |

Table 2: Functional Antagonism in Electrophysiology

| Compound | Preparation | Agonist | Effect | IC50 (µM) | Reference |

| (±)-HA-966 | Rat cortical slice | NMDA | Selective block of NMDA responses | - | [1][2] |

| (R)-(+)-HA-966 | Cultured cortical neurons | Glycine-potentiated NMDA | Inhibition | 13 | [4] |

| (S)-(-)-HA-966 | Cultured cortical neurons | Glycine-potentiated NMDA | Inhibition | 708 | [4] |

Key Experimental Protocols

This section provides detailed methodologies for the principal experiments used to characterize the mechanism of action of HA-966 at the NMDA receptor.

Strychnine-Insensitive [³H]glycine Binding Assay

This assay is employed to determine the binding affinity of HA-966 for the glycine modulatory site on the NMDA receptor.

Methodology:

-

Tissue Preparation:

-

Homogenize rat cerebral cortices in a buffered sucrose solution.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Pellet the supernatant at a high speed to obtain a crude membrane fraction.

-

Wash the membrane pellet multiple times by resuspension and centrifugation in a buffer containing a low concentration of Triton X-100 to remove endogenous glycine.[7]

-

Resuspend the final synaptic plasma membrane pellet in the assay buffer.

-

-

Binding Assay:

-

Incubate the prepared synaptic plasma membranes with a fixed concentration of [³H]glycine in the presence of varying concentrations of HA-966 (or its enantiomers).

-

The assay buffer should be a Tris-based buffer at a physiological pH.

-

To define non-specific binding, a parallel set of incubations is performed in the presence of a saturating concentration of unlabeled glycine.

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound [³H]glycine.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [³H]glycine binding against the logarithm of the HA-966 concentration.

-

Determine the IC50 value (the concentration of HA-966 that inhibits 50% of the specific [³H]glycine binding) by non-linear regression analysis.

-

References

- 1. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]

- 2. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A NMDA receptor glycine site partial agonist, GLYX-13, that simultaneously enhances LTP and reduces LTD at Schaffer collateral-CA1 synapses in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of (+)-HA-966 and 7-chlorokynurenic acid on the kinetics of N-methyl-D-aspartate receptor agonist responses in rat cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Strychnine-insensitive binding of [3H]glycine to synaptic membranes in rat brain, treated with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Journey of HA-966: A Glycine Site Antagonist on the NMDA Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

HA-966, or (±)-3-Amino-1-hydroxy-pyrrolidin-2-one, represents a fascinating case study in neuropharmacology, tracing a path from its initial synthesis in the mid-20th century to its later, more precise characterization as a selective antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the discovery, history, and neuroscientific investigation of HA-966. It details the distinct pharmacological profiles of its enantiomers, summarizes key quantitative data from pivotal studies, and outlines the experimental methodologies that have been instrumental in elucidating its mechanism of action. Furthermore, this guide presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's complex interactions within the central nervous system.

Discovery and Historical Context

The story of HA-966 begins in 1959 with its first chemical synthesis. However, its initial foray into neuroscience was under a different guise. A significant early investigation by Bonta and colleagues in 1971 explored HA-966 as a potential therapeutic agent for extrapyramidal disorders, characterizing it as a compound with GABA-like properties[1]. This early research highlighted its sedative and muscle relaxant effects.

It wasn't until years later that the true mechanism of action of HA-966 began to be unraveled. Researchers identified it as an antagonist of excitatory amino acid neurotransmission, with a particular affinity for the NMDA receptor. A landmark 1989 study by Foster and Kemp, from Merck Sharp and Dohme Research Laboratories, definitively established that HA-966 exerts its effects by selectively interacting with the glycine modulatory site on the NMDA receptor complex[2][3]. This discovery was pivotal, as it came shortly after the recognition of the crucial role of glycine as a co-agonist for NMDA receptor activation.

Further research revealed that the pharmacological actions of racemic HA-966 were, in fact, a composite of the distinct and stereospecific activities of its two enantiomers:

-

R-(+)-HA-966: This enantiomer is the primary contributor to the NMDA receptor antagonist activity. It acts as a low-efficacy partial agonist at the glycine site, effectively antagonizing the effects of the endogenous co-agonists glycine and D-serine.[1][3][4] This action accounts for its neuroprotective and anticonvulsant properties.[1]

-

S-(-)-HA-966: In contrast, this enantiomer has only weak activity at the NMDA receptor glycine site.[1][3][4] Its prominent effects are sedative and ataxic, and it has been described as a γ-hydroxybutyric acid (GHB)-like agent.[1]

This stereoselectivity underscores the importance of considering the individual enantiomers in pharmacological studies and drug development.

Mechanism of Action: Targeting the Glycine Site of the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. For the channel to open, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.

HA-966, specifically the R-(+)-enantiomer, acts as a competitive antagonist at the glycine binding site on the GluN1 subunit. By occupying this site, it prevents the binding of glycine and D-serine, thereby inhibiting the conformational changes necessary for channel activation, even in the presence of glutamate. This results in a reduction of calcium influx through the NMDA receptor channel, which is the primary mechanism for its neuroprotective and anticonvulsant effects. It is noteworthy that R-(+)-HA-966 is considered a low-efficacy partial agonist, meaning that even at high concentrations, it does not completely abolish NMDA receptor responses.[1][3][4]

The following diagram illustrates the interaction of HA-966 with the NMDA receptor and its impact on downstream signaling.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on HA-966 and its enantiomers. This allows for a direct comparison of their potencies in different experimental paradigms.

Table 1: In Vitro Binding and Functional Assays

| Compound | Assay | Preparation | IC50 / pKb | Reference |

| Racemic HA-966 | [³H]glycine binding | Rat cerebral cortex synaptic membranes | 17.5 µM (IC50) | [2][3] |

| R-(+)-HA-966 | [³H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5 µM (IC50) | [3][4] |

| S-(-)-HA-966 | [³H]glycine binding | Rat cerebral cortex synaptic membranes | 339 µM (IC50) | [3][4] |

| R-(+)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | 13 µM (IC50) | [1][3] |

| S-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | 708 µM (IC50) | [1][3] |

| R-(+)-HA-966 | Potentiation of NMDA responses (glycine shift) | Rat cortical slices | 5.6 (pKb) | [3][4] |

Table 2: In Vivo Efficacy in Animal Models

| Compound | Animal Model | Endpoint | ED50 | Route of Administration | Reference |

| R-(+)-HA-966 | Sound-induced seizures | Anticonvulsant effect | 52.6 mg/kg | i.p. | [3][4] |

| R-(+)-HA-966 | NMDLA-induced seizures | Anticonvulsant effect | 900 mg/kg | i.v. | [3][4] |

Detailed Experimental Protocols

To facilitate the replication and extension of research on HA-966, this section provides detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assay for the Glycine Site

This protocol is based on the methods described in studies investigating the binding of HA-966 to the strychnine-insensitive glycine site.

Objective: To determine the affinity of HA-966 and its enantiomers for the glycine binding site on the NMDA receptor complex.

Materials:

-

Radioligand: [³H]glycine

-

Tissue: Freshly dissected rat cerebral cortex

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-acetate, pH 7.4

-

-

Test Compounds: Racemic HA-966, R-(+)-HA-966, S-(-)-HA-966

-

Non-specific binding control: High concentration of unlabeled glycine (e.g., 1 mM)

-

Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation step.

-

The final pellet, containing synaptic membranes, is resuspended in the assay buffer.

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation, [³H]glycine (at a concentration near its Kd), and varying concentrations of the test compound (HA-966 or its enantiomers).

-

For determining non-specific binding, a separate set of tubes will contain the membrane preparation, [³H]glycine, and a saturating concentration of unlabeled glycine.

-

Incubate the tubes at 4°C for a specified time (e.g., 30 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine) using non-linear regression analysis.

-

Electrophysiological Recording in Rat Cortical Slices

This protocol is a generalized representation of the methods used to assess the functional antagonism of HA-966 at the NMDA receptor.

Objective: To measure the effect of HA-966 on NMDA-induced neuronal responses in an ex vivo brain slice preparation.

Materials:

-

Animals: Young adult rats

-

Solutions:

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.

-

NMDA solution

-

Glycine solution

-

HA-966 solution

-

-

Equipment: Vibrating microtome (vibratome), recording chamber, perfusion system, glass microelectrodes, amplifier, data acquisition system.

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare coronal slices (e.g., 400 µm thick) of the cerebral cortex using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Place a recording electrode in the desired cortical layer.

-

Obtain a stable baseline recording of neuronal activity.

-

Apply NMDA to the slice via the perfusion system and record the resulting depolarization or increase in firing rate.

-

After a washout period and return to baseline, co-apply NMDA and a specific concentration of HA-966.

-

To test for reversal of antagonism, co-apply NMDA, HA-966, and a high concentration of glycine.

-

-

Data Analysis:

-

Measure the amplitude of the NMDA-induced depolarization or the change in firing rate in the absence and presence of HA-966.

-

Calculate the percentage inhibition of the NMDA response by HA-966.

-

Construct concentration-response curves to determine the potency of HA-966.

-

In Vivo Model of Amphetamine-Induced Hyperactivity

This protocol outlines a common behavioral assay used to assess the effects of compounds on dopamine-mediated behaviors, which can be modulated by NMDA receptor antagonists.

Objective: To evaluate the effect of R-(+)-HA-966 on amphetamine-induced hyperlocomotion in mice.

Materials:

-

Animals: Male mice

-

Drugs:

-

d-Amphetamine

-

R-(+)-HA-966

-

Vehicle (e.g., saline)

-

-

Equipment: Open-field activity chambers equipped with automated locomotor activity monitoring systems (e.g., photobeam arrays).

Procedure:

-

Habituation:

-

Individually place mice in the open-field chambers and allow them to habituate for a period of time (e.g., 30-60 minutes) until their baseline activity stabilizes.

-

-

Drug Administration:

-

Administer R-(+)-HA-966 or vehicle via the desired route (e.g., intraperitoneal injection).

-

After a specified pretreatment time, administer d-amphetamine or vehicle.

-

-

Behavioral Testing:

-

Immediately after the second injection, return the mice to the activity chambers.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Quantify the total locomotor activity for each treatment group.

-

Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of R-(+)-HA-966 on amphetamine-induced hyperactivity relative to the control groups.

-

Conclusion

HA-966 has had a remarkable and instructive journey in the field of neuroscience. Initially explored for its sedative and potential extrapyramidal effects, its true identity as a selective antagonist of the glycine site of the NMDA receptor was a significant step forward in understanding the modulation of this critical receptor complex. The clear stereospecificity of its enantiomers, with R-(+)-HA-966 mediating the NMDA receptor antagonism and S-(-)-HA-966 responsible for sedative effects, has provided a valuable tool for dissecting the physiological roles of the glycine co-agonist site. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the continued exploration of glycine site modulators for a variety of neurological and psychiatric disorders. The legacy of HA-966 lies not only in its own pharmacological profile but also in the foundational knowledge it has provided for the development of newer and more selective compounds targeting this important therapeutic target.

References

- 1. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to HA-966: Solubility, Stability, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on HA-966, a compound known for its activity as a glycine receptor and N-methyl-D-aspartate (NMDA) receptor antagonist/low-efficacy partial agonist.[1] The focus of this document is to present solubility and stability information, alongside a detailed examination of its mechanism of action through a signaling pathway diagram. The enantiomers of HA-966 exhibit distinct pharmacological activities, with the (R)-(+)-enantiomer being responsible for the glycine/NMDA receptor antagonism and the (S)-(-)-enantiomer possessing sedative and ataxic effects.[1][2]

Solubility Data

Quantitative solubility data for the specific enantiomers of HA-966 in water has been reported by commercial suppliers. This information is crucial for the preparation of stock solutions and conducting in vitro and in vivo experiments. The data is summarized in the table below.

| Compound | Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Purity |

| (R)-(+)-HA-966 | Water | 100 | 11.61 | ≥98% (HPLC)[3] |

| (S)-(-)-HA-966 | Water | 100 | - | ≥98% |

Note: The molecular weight of HA-966 is 116.12 g/mol .[1][3] The molecular weight of HA-966 trihydrate is 170.16 g/mol .[4][5]

Stability Data

As of the latest literature review, specific stability data for this compound, including its degradation profile under various conditions such as pH, temperature, and light exposure, is not extensively published. Researchers are advised to conduct their own stability studies for solutions of HA-966 under their specific experimental conditions. For general guidance, it is recommended to store the solid compound in a desiccated environment at room temperature.[3]

Experimental Protocols

Representative Protocol for Aqueous Solubility Determination

The following is a general protocol that can be adapted for determining the aqueous solubility of HA-966 or its enantiomers.

Objective: To determine the equilibrium solubility of HA-966 in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

HA-966 compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the HA-966 compound to a known volume of PBS (e.g., 10 mg in 1 mL) in a sealed vial.

-

Equilibration: Vigorously vortex the mixture for 1-2 minutes. Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sample Preparation: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with PBS to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved HA-966.

-

Data Analysis: Calculate the solubility of HA-966 in mg/mL or mM based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the aqueous solubility of a compound.

Caption: A generalized workflow for the experimental determination of aqueous solubility.

Signaling Pathway

HA-966 is an excitatory amino acid antagonist that acts at the NMDA receptor.[6] Specifically, the (R)-(+)-enantiomer of HA-966 is a selective antagonist at the glycine modulatory site of the NMDA receptor.[2] It functions as a low-efficacy partial agonist, meaning it binds to the glycine site but does not elicit a full response, and in turn, competitively inhibits the binding of the co-agonist glycine.[2][7] The binding of both glutamate to its site and a co-agonist (glycine or D-serine) to the glycine modulatory site is required for the opening of the NMDA receptor ion channel. By blocking the glycine site, (R)-(+)-HA-966 prevents the conformational change necessary for channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This mechanism underlies its neuroprotective and anticonvulsant properties.[2][8]

Inhibitory Action of (R)-(+)-HA-966 on NMDA Receptor Signaling

The following diagram illustrates the signaling pathway of the NMDA receptor and the point of inhibition by (R)-(+)-HA-966.

Caption: The inhibitory effect of (R)-(+)-HA-966 on the NMDA receptor signaling pathway.

References

- 1. HA-966 - Wikipedia [en.wikipedia.org]

- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-(+)-HA-966 | NMDA Receptors | Tocris Bioscience [tocris.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. biorbyt.com [biorbyt.com]

- 6. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of the strychnine-insensitive glycine site NMDA antagonist (R)-HA-966 in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Studies of HA-966 Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies of (±)-3-Amino-1-hydroxy-pyrrolidin-2-one (HA-966), a compound recognized for its activity as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. The following sections detail the quantitative data from key experiments, outline the methodologies employed, and visualize the compound's mechanism of action and experimental workflows.

Core Findings at a Glance

Initial in vitro investigations of HA-966 have established it as a selective ligand for the glycine binding site on the NMDA receptor complex. Notably, the pharmacological activity is stereospecific, with the (R)-(+)-enantiomer being a potent glycine/NMDA receptor antagonist, while the (S)-(-)-enantiomer exhibits weaker activity at this site but is associated with sedative effects.[1][2] Racemic HA-966 and its enantiomers have been characterized through radioligand binding assays and electrophysiological recordings, revealing their inhibitory potency and functional effects on NMDA receptor-mediated responses.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial in vitro studies of HA-966 and its enantiomers.

| Compound | Assay | Preparation | IC50 Value (µM) |

| (±)-HA-966 | [³H]glycine binding | Rat cerebral cortex synaptic plasma membranes | 17.5[3] |

| (R)-(+)-HA-966 | [³H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5[2][4][5][6] |

| (S)-(-)-HA-966 | [³H]glycine binding | Rat cerebral cortex synaptic membranes | 339[2][4][5][6] |

| (R)-(+)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured rat cortical neurons | 13[2] |

| (S)-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured rat cortical neurons | 708[2] |

Table 1: Inhibitory Potency of HA-966 and its Enantiomers in Radioligand Binding and Functional Assays.

Experimental Protocols

Radioligand Binding Assay for [³H]glycine Binding

This assay quantifies the affinity of a test compound for the strychnine-insensitive glycine binding site on the NMDA receptor complex.

-

Preparation: Synaptic plasma membranes are prepared from the cerebral cortex of rats.

-

Incubation: The membranes are incubated with the radioligand, [³H]glycine, in the presence and absence of varying concentrations of the test compound (e.g., HA-966).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine (IC50) is determined.

Electrophysiological Recordings in Rat Cortical Slices

This technique assesses the functional effect of a compound on NMDA receptor-mediated neuronal responses.

-

Preparation: Coronal slices of the rat cerebral cortex are prepared and maintained in artificial cerebrospinal fluid.

-

Recording: Extracellular field potentials are recorded in response to electrical stimulation.

-

Drug Application: NMDA is applied to elicit a neuronal response. The test compound (e.g., HA-966) is then co-applied with NMDA to determine its effect on the NMDA-induced response.

-

Reversal: The reversibility of the antagonist's effect is often tested by co-application of a high concentration of glycine or D-serine.[3]

-

Analysis: The percentage inhibition of the NMDA-induced response by the test compound is calculated.

Patch-Clamp Electrophysiology in Cultured Cortical Neurons

This method allows for the detailed study of the effect of a compound on ion channel function in individual neurons.

-

Cell Culture: Cortical neurons are harvested from rat embryos and cultured.

-

Recording: Whole-cell patch-clamp recordings are used to measure the currents flowing through NMDA receptors.

-

Experimental Conditions: The potentiation of NMDA-induced currents by glycine is measured in the presence and absence of the test compound (e.g., HA-966).[3]

-

Analysis: The ability of the test compound to inhibit the glycine-potentiated component of the NMDA response is quantified to determine its IC50 value.

Visualizations

The following diagrams illustrate the mechanism of action of HA-966 and a typical experimental workflow.

Caption: Mechanism of (R)-(+)-HA-966 action at the NMDA receptor.

Caption: Workflow for a [³H]glycine radioligand binding assay.

Conclusion

The initial in vitro characterization of HA-966 trihydrate has unequivocally identified it as a selective antagonist of the glycine modulatory site on the NMDA receptor. The clear stereoselectivity, with the (R)-(+)-enantiomer driving this antagonism, provides a crucial foundation for further drug development and research into the therapeutic potential of modulating NMDA receptor function. The experimental protocols detailed herein represent the foundational methods for the continued investigation of this and similar compounds.

References

- 1. HA-966 - Wikipedia [en.wikipedia.org]

- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Chemical Structure of Racemic HA-966

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical structure of racemic (±)-3-amino-1-hydroxy-pyrrolidin-2-one, a compound commonly known as HA-966. This document is intended for an audience with a strong background in organic chemistry and pharmacology, offering detailed insights into its preparation and molecular characteristics.

Chemical Structure and Properties

Racemic HA-966 is a pyrrolidinone derivative with the systematic IUPAC name (±)-3-amino-1-hydroxy-pyrrolidin-2-one. It is a chiral molecule, and its pharmacological activity is stereospecific. The (R)-(+)-enantiomer is recognized for its antagonist activity at the glycine site of the NMDA receptor, while the (S)-(-)-enantiomer is associated with sedative and hypnotic effects.[1]

Table 1: Chemical and Physical Properties of Racemic HA-966

| Property | Value |

| IUPAC Name | (±)-3-amino-1-hydroxy-pyrrolidin-2-one |

| Synonyms | HA-966 |

| CAS Number | 1003-51-6 |

| Molecular Formula | C₄H₈N₂O₂ |

| Molecular Weight | 116.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of Racemic HA-966

The foundational synthesis of racemic HA-966 was first reported by Smrt, Beran, Horák, and Šorm in 1958. The synthesis involves a two-step process starting from α-amino-γ-butyrolactone.

Overall Reaction Scheme

The synthesis of racemic HA-966 can be conceptually broken down into two primary stages: the synthesis of the precursor, 3-amino-γ-butyrolactone hydrochloride, and its subsequent reaction with hydroxylamine to yield the final product.

Caption: A simplified workflow for the two-step synthesis of racemic HA-966.

Detailed Experimental Protocols

The following protocols are based on established synthetic routes for analogous compounds, providing a likely pathway for the preparation of racemic HA-966.

Step 1: Synthesis of 3-Amino-γ-butyrolactone Hydrochloride

This precursor can be synthesized from L-glutamic acid.

-

Materials:

-

L-Glutamic acid

-

Thionyl chloride

-

Anhydrous ethanol

-

Sodium borohydride

-

Hydrochloric acid

-

-

Procedure:

-

L-glutamic acid is first esterified by refluxing with thionyl chloride in anhydrous ethanol to yield diethyl L-glutamate hydrochloride.

-

The diester is then reduced using a suitable reducing agent, such as sodium borohydride, to afford the corresponding amino diol.

-

Acid-catalyzed cyclization of the amino diol in the presence of hydrochloric acid yields 3-amino-γ-butyrolactone hydrochloride.

-

Step 2: Synthesis of Racemic (±)-3-Amino-1-hydroxy-pyrrolidin-2-one (HA-966)

-

Materials:

-

3-Amino-γ-butyrolactone hydrochloride

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium methoxide or triethylamine)

-

Anhydrous methanol

-

-

Procedure:

-

A solution of 3-amino-γ-butyrolactone hydrochloride is prepared in anhydrous methanol.

-

To this solution, an equimolar amount of a base is added to neutralize the hydrochloride and liberate the free amine.

-

Hydroxylamine hydrochloride, also neutralized with a base, is then added to the reaction mixture.

-

The reaction mixture is stirred at a controlled temperature (typically ranging from room temperature to reflux) for a specified period.

-

The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield racemic HA-966.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of related pyrrolidinone derivatives, which can be considered indicative for the synthesis of racemic HA-966. Actual yields and reaction conditions may vary and require optimization.

Table 2: Indicative Quantitative Data for Racemic HA-966 Synthesis

| Parameter | Step 1: Precursor Synthesis | Step 2: HA-966 Formation |

| Reactant Molar Ratios | Glutamic Acid : Thionyl Chloride : Ethanol (1 : 2.2 : excess) | 3-Amino-γ-butyrolactone : Hydroxylamine : Base (1 : 1.1 : 1.1) |

| Reaction Temperature | Reflux | 25 - 65 °C |

| Reaction Time | 4 - 8 hours | 12 - 24 hours |

| Typical Yield | 60 - 75% | 50 - 70% |

Signaling Pathways and Biological Activity

While this guide focuses on the chemical synthesis, it is pertinent to mention the biological context of HA-966. The distinct pharmacological profiles of its enantiomers are a direct consequence of their differential interactions with neurotransmitter receptors.

Caption: The distinct signaling interactions of the (R) and (S) enantiomers of HA-966.

The (R)-(+)-enantiomer acts as a competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. By blocking the binding of glycine, it modulates the activity of this crucial excitatory neurotransmitter receptor. In contrast, the (S)-(-)-enantiomer is largely inactive at the NMDA receptor but produces potent sedative and hypnotic effects through mechanisms that are not fully elucidated but are distinct from the GABAergic system.

Conclusion

This technical guide has detailed the chemical structure and a plausible synthetic route for racemic HA-966, based on the foundational work in the field. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis and study of this and related neuroactive compounds. The distinct pharmacological profiles of the individual enantiomers underscore the importance of stereochemistry in drug design and development. Further research into optimizing the synthesis and elucidating the precise mechanism of action of the (S)-(-)-enantiomer will continue to be of significant interest to the scientific community.

References

An In-depth Technical Guide to HA-966 as a Glycine Site Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HA-966, focusing on its mechanism of action as a selective antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of relevant pathways and workflows to facilitate a deeper understanding of this compound for research and drug development purposes.

Core Concepts: The NMDA Receptor and the Glycine Co-agonist Site

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[1] For the channel to open, it requires the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine.[1] The glycine binding site is distinct from the glutamate binding site and represents a key modulatory site for NMDA receptor function. Antagonism at this site offers a therapeutic strategy to modulate NMDA receptor activity without directly interfering with glutamate transmission, potentially offering a more favorable side-effect profile compared to other classes of NMDA receptor antagonists.

HA-966: Mechanism of Action at the Glycine Site

HA-966, or (±)-3-amino-1-hydroxy-pyrrolidin-2-one, has been identified as a selective antagonist at the strychnine-insensitive glycine modulatory site of the NMDA receptor complex.[2] Its antagonistic action is primarily attributed to the (R)-(+)-enantiomer.[3] Unlike competitive antagonists that fully block the receptor, HA-966 is characterized as a low-efficacy partial agonist.[3][4] This means that while it binds to the glycine site and prevents the full agonistic effect of glycine, it possesses a small degree of intrinsic activity, leading to a sub-maximal inhibition of the NMDA receptor response even at high concentrations.[3] This property may contribute to its unique pharmacological profile.

The antagonism by HA-966 is reversible and can be surmounted by increasing the concentration of glycine or D-serine.[2] This competitive interaction confirms its action at the glycine co-agonist site.

Quantitative Data Summary

The following table summarizes the key quantitative data for HA-966 and its enantiomers from various in vitro and in vivo studies.

| Compound | Assay | Preparation | Key Parameter | Value | Reference |

| Racemic HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic plasma membranes | IC50 | 17.5 µM | [2] |

| (R)-(+)-HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic membranes | IC50 | 12.5 µM | [3] |

| (S)-(-)-HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic membranes | IC50 | 339 µM | [3] |

| (R)-(+)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | IC50 | 13 µM | [3][4] |

| (S)-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | IC50 | 708 µM | [3][4] |

| (R)-(+)-HA-966 | Antagonism of NMDA responses | Rat cortical slices | pKb | 5.6 | [3] |

| (R)-(+)-HA-966 | Antagonism of sound-induced seizures | Mice | ED50 (i.p.) | 52.6 mg/kg | [3] |

| (R)-(+)-HA-966 | Antagonism of NMDLA-induced seizures | Mice | ED50 (i.v.) | 900 mg/kg | [3] |

| Racemic HA-966 | Prevention of tonic extensor seizures | Mice | ED50 (i.v.) | 13.2 mg/kg | [5] |

| (S)-(-)-HA-966 | Prevention of tonic extensor seizures | Mice | ED50 (i.v.) | 8.8 mg/kg | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of HA-966.

Radioligand Binding Assay: [3H]glycine Binding

This protocol is adapted from the methods described by Foster and Kemp (1989).

Objective: To determine the affinity of HA-966 for the strychnine-insensitive glycine binding site on the NMDA receptor.

Materials:

-

Freshly dissected rat cerebral cortex

-

Sucrose buffer: 0.32 M sucrose, 5 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris-acetate, pH 7.4

-

[3H]glycine (specific activity ~50 Ci/mmol)

-

Unlabeled glycine

-

HA-966 and its enantiomers

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Homogenizer

-

Centrifuge

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Preparation of Synaptic Plasma Membranes:

-

Homogenize rat cerebral cortex in 10 volumes of ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (P2 fraction) in sucrose buffer and subject it to osmotic shock by diluting with 9 volumes of ice-cold water.

-

Centrifuge the lysate at 8,000 x g for 20 minutes.

-

Collect the supernatant and centrifuge at 48,000 x g for 20 minutes.

-

Wash the final pellet (synaptic plasma membranes) by resuspension in assay buffer and centrifugation at 48,000 x g for 20 minutes. Repeat this wash step twice.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

50 µL of assay buffer (for total binding) or 50 µL of 1 mM unlabeled glycine (for non-specific binding).

-

50 µL of various concentrations of HA-966 or its enantiomers.

-

50 µL of [3H]glycine (final concentration ~10 nM).

-

350 µL of the synaptic plasma membrane preparation (~100-200 µg of protein).

-

-

Incubate the tubes at 4°C for 10 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with three 5 mL aliquots of ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of HA-966 that inhibits 50% of the specific [3H]glycine binding) by non-linear regression analysis of the competition binding data.

-

Electrophysiology: Extracellular Recording in Rat Cortical Slices

This protocol is based on the methods described by Foster and Kemp (1989).

Objective: To assess the antagonistic effect of HA-966 on NMDA receptor-mediated responses in a more intact neuronal preparation.

Materials:

-

Adult male rats

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, D-glucose 10; gassed with 95% O2 / 5% CO2.

-

Magnesium-free aCSF for recording.

-

Vibrating microtome (Vibratome)

-

Recording chamber

-

Glass microelectrodes (filled with 2 M NaCl)

-

Amplifier and data acquisition system

-

NMDA

-

Glycine

-

HA-966

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Cut coronal slices (400-500 µm thick) of the cerebral cortex using a vibrating microtome.

-

Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated, magnesium-free aCSF at 30-32°C.

-

Place a glass recording microelectrode in the deeper layers of the cortex to record extracellular field potentials.

-

Apply NMDA (e.g., 30 µM) via the perfusion medium to elicit a depolarizing response.

-

Establish a stable baseline response to repeated applications of NMDA.

-

Co-apply HA-966 at various concentrations with NMDA to determine its inhibitory effect on the NMDA-induced depolarization.

-

To test for reversal of antagonism, co-apply glycine or D-serine with HA-966 and NMDA.

-

-

Data Analysis:

-

Measure the amplitude of the NMDA-induced field potentials.

-

Calculate the percentage inhibition of the NMDA response by HA-966 at each concentration.

-

Construct a concentration-response curve and determine the IC50 or pKb value for HA-966 antagonism.

-

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. The discriminative stimulus properties of (+)-HA-966, an antagonist at the glycine/N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of the strychnine-insensitive glycine site NMDA antagonist (R)-HA-966 in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. R-(+)-HA-966, a glycine/NMDA receptor antagonist, selectively blocks the activation of the mesolimbic dopamine system by amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NMDA glycine site antagonist (+)-HA-966 selectively regulates conditioned stress-induced metabolic activation of the mesoprefrontal cortical dopamine but not serotonin systems: a behavioral, neuroendocrine, and neurochemical study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of HA-966 Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HA-966, or (±)-3-Amino-1-hydroxy-pyrrolidin-2-one, is a psychoactive compound with a complex and stereoselective neuropharmacological profile. Primarily recognized for its interaction with the N-methyl-D-aspartate (NMDA) receptor, HA-966 also exhibits significant effects on the dopamine system. This technical guide provides an in-depth overview of the neuropharmacology of HA-966, with a focus on its enantiomeric activity, receptor binding affinities, and functional effects. Detailed experimental protocols for key assays are provided, and the compound's mechanisms of action are visualized through signaling pathway and experimental workflow diagrams.

Introduction

HA-966 is a chiral molecule, and its pharmacological activity is distinctly divided between its two enantiomers. The (R)-(+)-enantiomer is primarily responsible for its activity at the glycine modulatory site of the NMDA receptor, where it acts as a low-efficacy partial agonist or antagonist.[1][2] This interaction underlies its neuroprotective and anticonvulsant properties.[3] In contrast, the (S)-(-)-enantiomer is associated with sedative, muscle relaxant, and ataxic effects, which are thought to be mediated by a disruption of striatal dopaminergic mechanisms, exhibiting a profile similar to gamma-butyrolactone (GBL).[1][3] Notably, the sedative effects of the (S)-(-)-enantiomer do not appear to involve the GABA-B receptor.[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the receptor binding and functional potency of HA-966 and its enantiomers.

Table 1: Receptor Binding Affinities of HA-966 Enantiomers

| Compound | Receptor Site | Radioligand | Preparation | IC50 (µM) |

| (+)-HA-966 | Glycine (Strychnine-insensitive) | [3H]glycine | Rat cerebral cortex synaptic membranes | 12.5[1] |

| (-)-HA-966 | Glycine (Strychnine-insensitive) | [3H]glycine | Rat cerebral cortex synaptic membranes | 339[1] |

| Racemic HA-966 | Glycine (Strychnine-insensitive) | [3H]glycine | Rat cerebral cortex synaptic plasma membranes | 17.5[4] |

Table 2: Functional Antagonist Potency of HA-966 Enantiomers at the NMDA Receptor

| Compound | Preparation | Effect Measured | IC50 (µM) |

| (+)-HA-966 | Cultured cortical neurones | Inhibition of glycine-potentiated NMDA responses | 13[1] |

| (-)-HA-966 | Cultured cortical neurones | Inhibition of glycine-potentiated NMDA responses | 708[1] |

Table 3: In Vivo Anticonvulsant Activity of (+)-HA-966 in Mice

| Seizure Model | Route of Administration | ED50 (mg/kg) |

| Sound-induced | i.p. | 52.6[1] |

| N-methyl-DL-aspartic acid (NMDLA)-induced | i.v. | 900[1] |

Key Signaling and Mechanistic Pathways

The neuropharmacological effects of HA-966 are primarily driven by its interaction with the NMDA receptor and its subsequent influence on dopaminergic systems.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of HA-966.

Radioligand Binding Assay for Glycine Site Affinity

This protocol is adapted from studies investigating the binding of ligands to the strychnine-insensitive glycine site on the NMDA receptor.[1][4]

-

Objective: To determine the binding affinity (IC50) of HA-966 enantiomers for the glycine binding site of the NMDA receptor complex.

-

Materials:

-

Rat cerebral cortex synaptic plasma membranes

-

[3H]glycine (radioligand)

-

HA-966 enantiomers (test compounds)

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare synaptic plasma membranes from rat cerebral cortex.

-

Incubate the membrane preparation with varying concentrations of the HA-966 enantiomer and a fixed concentration of [3H]glycine in Tris-HCl buffer.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the HA-966 enantiomer that inhibits 50% of the specific binding of [3H]glycine (IC50) by non-linear regression analysis.

-

Electrophysiological Recording in Rat Cortical Slices

This protocol describes the methodology used to assess the functional antagonism of NMDA receptor responses by HA-966.[1]

-

Objective: To evaluate the effect of HA-966 enantiomers on NMDA-induced neuronal responses in an ex vivo preparation.

-

Materials:

-

Rat cortical slices

-

Artificial cerebrospinal fluid (aCSF)

-

NMDA (agonist)

-

HA-966 enantiomers (test compounds)

-

Recording electrodes

-

Electrophysiology rig (amplifier, digitizer, etc.)

-

-

Procedure:

-

Prepare acute coronal slices of the rat cerebral cortex.

-

Maintain the slices in an interface or submerged recording chamber continuously perfused with aCSF.

-

Obtain extracellular field potential recordings from a specific cortical layer.

-

Establish a baseline response by applying NMDA to the slice.

-

Bath-apply the HA-966 enantiomer at various concentrations and re-assess the NMDA-induced response.

-

Wash out the test compound to observe the reversibility of the effect.

-

Analyze the data to determine the extent of antagonism of the NMDA response.

-

Patch-Clamp Recording in Cultured Cortical Neurons

This protocol details the investigation of HA-966's effect on glycine-potentiated NMDA responses at the single-cell level.[1]

-

Objective: To quantify the inhibitory potency (IC50) of HA-966 enantiomers on NMDA receptor currents potentiated by glycine.

-

Materials:

-

Primary cultures of rat cortical neurons

-

External and internal recording solutions

-

NMDA and glycine (agonists)

-

HA-966 enantiomers (test compounds)

-

Patch-clamp amplifier and data acquisition system

-

-

Procedure:

-

Establish whole-cell patch-clamp recordings from cultured cortical neurons.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply NMDA in the presence of a potentiating concentration of glycine to elicit a baseline inward current.

-

Co-apply varying concentrations of the HA-966 enantiomer with NMDA and glycine.

-

Measure the peak amplitude of the inward current in the presence of the test compound.

-

Construct a concentration-response curve and calculate the IC50 value for the inhibition of the glycine-potentiated NMDA response.

-

References

- 1. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Understanding the Sedative Effects of the (S)-(-)-enantiomer of HA-966: A Technical Guide

Abstract

HA-966, or (±)-3-amino-1-hydroxy-pyrrolidin-2-one, is a chiral molecule with two enantiomers that exhibit markedly different pharmacological activities. The (R)-(+)-enantiomer is known for its selective antagonist activity at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, leading to neuroprotective and anxiolytic effects.[1][2][3] In contrast, the (S)-(-)-enantiomer is characterized by its potent sedative, muscle relaxant, and ataxic properties.[4][5][6] This technical guide provides an in-depth analysis of the sedative effects of the (S)-(-)-enantiomer of HA-966, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The compound HA-966 has been a subject of scientific inquiry due to the distinct central nervous system effects of its stereoisomers.[4] While the (R)-(+)-enantiomer's interaction with the NMDA receptor is well-documented, the mechanism behind the sedative effects of the (S)-(-)-enantiomer is less clearly defined, though it is often compared to gamma-butyrolactone (GBL) in its effects.[1][4][7] It is suggested that the sedative action of (S)-(-)-HA-966 may stem from a disruption of striatal dopaminergic pathways.[4][5][6] This guide will focus exclusively on the pharmacology of the (S)-(-)-enantiomer and its sedative properties.

Pharmacodynamics and Mechanism of Action